molecular formula C13H20N4O B6633776 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine

Cat. No. B6633776
M. Wt: 248.32 g/mol
InChI Key: YAESCYZNMZZSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine, also known as DMOMI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMOMI is a small molecule that can be synthesized using various methods, and it has been found to have a unique mechanism of action that makes it useful in the study of various biological processes. In

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells and tissues. This compound has been found to bind to proteins and other biomolecules that are involved in various biological processes, including signal transduction and gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to induce changes in gene expression. This compound has also been found to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress and other harmful stimuli.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine for lab experiments is its ability to selectively bind to specific targets, allowing researchers to study their activity in cells and tissues. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound may not be suitable for studying certain biological processes that do not involve the targets to which it binds.

Future Directions

There are many potential future directions for the use of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound, which could have improved properties for imaging biological processes. Another area of interest is the identification of new targets for this compound, which could expand its potential applications in drug discovery and other areas of research. Finally, the development of new synthesis methods for this compound could improve its yield and purity, making it a more useful tool for scientific research.

Synthesis Methods

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine can be synthesized using various methods, including the reaction of 3,5-dimethyl-4-formyl-1,2-oxazole with 2-methyl-1-propylamine and imidazole in the presence of a catalyst. The yield of this method is approximately 50%, and the purity of the compound can be increased using various purification techniques, such as column chromatography.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine has been found to have various scientific research applications, including its use as a fluorescent probe for imaging biological processes. This compound can selectively bind to proteins and other biomolecules, allowing researchers to visualize their distribution and activity in cells and tissues. This compound has also been found to have potential applications in drug discovery, as it can be used to screen large libraries of compounds for their ability to bind to specific targets.

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9(2)8-17-6-5-14-13(17)15-7-12-10(3)16-18-11(12)4/h5-6,9H,7-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAESCYZNMZZSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2=NC=CN2CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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